molecular formula C13H18O4 B14419735 2-(2,3-Dimethoxyphenoxy)oxane CAS No. 81603-62-5

2-(2,3-Dimethoxyphenoxy)oxane

Cat. No.: B14419735
CAS No.: 81603-62-5
M. Wt: 238.28 g/mol
InChI Key: FEKRXXFDIFDAMS-UHFFFAOYSA-N
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Description

2-(2,3-Dimethoxyphenoxy)oxane is a cyclic ether derivative featuring an oxane (tetrahydropyran) ring substituted with a phenoxy group bearing methoxy groups at the 2- and 3-positions of the aromatic ring. The oxane backbone provides structural rigidity and influences the compound’s electronic properties, while the dimethoxy substituents modulate steric and electronic interactions.

Properties

CAS No.

81603-62-5

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

2-(2,3-dimethoxyphenoxy)oxane

InChI

InChI=1S/C13H18O4/c1-14-10-6-5-7-11(13(10)15-2)17-12-8-3-4-9-16-12/h5-7,12H,3-4,8-9H2,1-2H3

InChI Key

FEKRXXFDIFDAMS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC2CCCCO2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dimethoxyphenoxy)oxane typically involves the reaction of 2,3-dimethoxyphenol with an appropriate oxane precursor. One common method includes the use of dimethyloxosulfonium methylide to facilitate the formation of the oxane ring through an epoxide opening reaction . The reaction conditions often involve moderate heating and the use of solvents such as dimethyl sulfoxide (DMSO) or dichloromethane .

Industrial Production Methods

Industrial production methods for 2-(2,3-Dimethoxyphenoxy)oxane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .

Mechanism of Action

The mechanism of action of 2-(2,3-Dimethoxyphenoxy)oxane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects . Additionally, its interaction with cellular receptors can modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural Variations in Backbone and Substituents

Oxane vs. Propanediol Backbones
  • 2-(2,3-Dimethoxyphenoxy)oxane: Oxane ring enhances stability and influences nucleophilic reactivity due to its chair conformation .
  • 1-(3,4-Dimethoxyphenoxy)-2-(2-methoxyphenoxy)-1,3-propanediol (DMP): A propanediol-based lignin model compound with three methoxy groups. The linear backbone increases flexibility, leading to faster degradation rates in alkaline conditions compared to cyclic analogs .
Substituent Position and Number
  • 2-[(2,6-Dimethoxyphenoxy)methyl]oxirane: Methoxy groups at the 2- and 6-positions on the phenoxy ring reduce steric hindrance, enhancing reactivity in epoxide ring-opening reactions compared to 2,3-dimethoxy isomers .
  • 2-[2-(2,4-Difluoro-phenoxy)ethyl]-1,3-dioxane: Fluorine substituents increase electronegativity, altering solubility and bioactivity compared to methoxy-substituted analogs .
Functional Group Modifications
  • 2-(3-Bromo-2,2-dimethylpropyl)oxane: Bromine substitution introduces distinct reactivity in nucleophilic substitution reactions, unlike the ether-linked dimethoxy groups in 2-(2,3-Dimethoxyphenoxy)oxane .
  • Cyanidin-3-O-glucoside chloride : A glycosylated anthocyanin with a hydroxyl-rich oxane ring, highlighting how functional group diversity expands applications from chemical synthesis to pharmacology .
Table 1: Comparative Analysis of Key Compounds
Compound Name Molecular Formula Backbone Substituents Key Properties
2-(2,3-Dimethoxyphenoxy)oxane C₁₃H₁₈O₄ Oxane 2,3-dimethoxyphenoxy High stability, moderate reactivity
DMP () C₁₉H₂₄O₈ Propanediol 3,4- and 2-methoxyphenoxy Rapid alkaline degradation
2-[(2,6-Dimethylphenoxy)methyl]oxirane C₁₂H₁₆O₂ Oxirane 2,6-dimethylphenoxy Enhanced solubility, steric hindrance
2-[2-(2,4-Difluoro-phenoxy)ethyl]-1,3-dioxane C₁₂H₁₄F₂O₃ Dioxane 2,4-difluorophenoxy High electronegativity, bioactive

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